molecular formula C9H12N4O B1473052 (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1934433-01-8

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1473052
CAS No.: 1934433-01-8
M. Wt: 192.22 g/mol
InChI Key: PVGPOKRUVYAJDJ-UHFFFAOYSA-N
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Description

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features a pyrrole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrrole-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new avenues for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine apart from similar compounds is its unique combination of the pyrrole and oxadiazole rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGPOKRUVYAJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

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